

Technical Support Center: AST5902 Mesylate In Vivo Studies

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B14762663

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of **AST5902 mesylate** and its parent compound, firmonertinib (also known as alflutinib or AST2818), in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is **AST5902 mesylate** and what is its mechanism of action?

A1: AST5902 is the primary active metabolite of firmonertinib (alflutinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively inhibit EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[2] This targeted inhibition blocks downstream signaling pathways involved in cancer cell proliferation and survival.

Q2: What is the recommended starting dose for in vivo studies with firmonertinib/AST5902 in mice?

A2: While specific preclinical dosing for **AST5902 mesylate** is not readily available in the public domain, studies with its parent compound, firmonertinib, and other third-generation EGFR TKIs in xenograft models can provide guidance. Human clinical trials with firmonertinib have evaluated doses ranging from 80 mg to 240 mg once daily.[2][3][4] Based on typical allometric scaling from human to mouse, a starting dose in the range of 10-30 mg/kg daily by oral gavage could be a reasonable starting point for efficacy studies. However, it is crucial to perform a

dose-ranging study to determine the optimal dose for your specific model and experimental goals.

Q3: How should **AST5902 mesylate** or firmonertinib be formulated for oral administration in animal studies?

A3: For oral gavage in rodents, a common formulation for poorly soluble compounds like TKIs is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is essential to ensure the compound is uniformly suspended or fully dissolved before each administration.

Q4: What are the expected outcomes of successful firmonertinib/AST5902 treatment in a xenograft model?

A4: In a responsive tumor model (e.g., NSCLC with EGFR T790M mutation), successful treatment should lead to tumor growth inhibition or regression. This is typically measured by caliper measurements of tumor volume over time.

Q5: What are the potential side effects to monitor in animals during treatment?

A5: Based on clinical data for firmonertinib, potential side effects in animals may include skin rash, diarrhea, weight loss, and elevated liver enzymes.^[5] It is important to monitor animal health daily, including body weight, food and water intake, and general appearance and behavior.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
No or poor tumor growth inhibition	1. Suboptimal dose. 2. Drug formulation/stability issues. 3. Insensitive tumor model (e.g., wild-type EGFR). 4. Drug resistance.	1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal efficacious dose. 2. Ensure proper formulation and storage. Prepare fresh formulations regularly. 3. Confirm the EGFR mutation status of your cell line or PDX model. 4. Investigate potential mechanisms of resistance.
Significant animal weight loss or toxicity	1. Dose is too high. 2. Vehicle toxicity. 3. Off-target effects.	1. Reduce the dose or consider intermittent dosing (e.g., every other day). 2. Run a vehicle-only control group to assess tolerability. 3. Monitor for specific signs of toxicity and consider dose modification.
Variability in tumor response between animals	1. Inconsistent drug administration. 2. Heterogeneity of the tumor model. 3. Differences in animal health.	1. Ensure accurate and consistent oral gavage technique. 2. Use a larger group size to account for variability. Ensure tumors are of a consistent size at the start of treatment. 3. Monitor animal health closely and exclude any unhealthy animals from the study.
Compound precipitation in formulation	1. Poor solubility. 2. Incorrect vehicle composition.	1. Try different formulation vehicles. Sonication may help in dissolving the compound. 2. Adjust the percentages of solvents in the vehicle.

Data Presentation

Table 1: Summary of Firmonertinib (AST2818) Clinical Trial Data

Parameter	Dose Escalation Study (NCT02973763) & Dose Expansion Study (NCT03127449)[2]	Phase 2b Study (NCT03452592)[1]	FURLONG Phase 3 Study (NCT03787992)[6]
Doses Evaluated	20, 40, 80, 160, 240 mg once daily	80 mg once daily	80 mg once daily
Patient Population	Advanced NSCLC with EGFR T790M mutation	Advanced NSCLC with EGFR T790M mutation	First-line EGFR-mutated NSCLC
Objective Response Rate (ORR)	76.7% (in dose-expansion)	74%	-
Progression-Free Survival (PFS)	-	9.6 months	20.8 months
Common Adverse Events (Grade ≥3)	8% experienced treatment-related AEs	11% experienced treatment-related AEs	Diarrhea, rash, increased ALT/AST

Table 2: Suggested Preclinical Dose-Ranging Study Design for Firmonertinib/AST5902

Group	Treatment	Dose (mg/kg)	Route	Schedule	Number of Animals
1	Vehicle Control	-	Oral Gavage	Daily	8-10
2	Firmonertinib	10	Oral Gavage	Daily	8-10
3	Firmonertinib	30	Oral Gavage	Daily	8-10
4	Firmonertinib	60	Oral Gavage	Daily	8-10

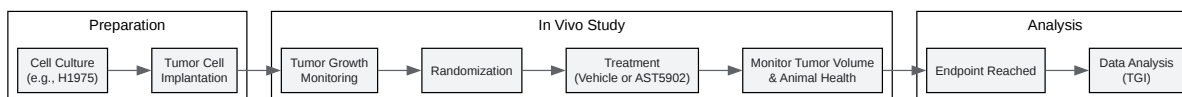
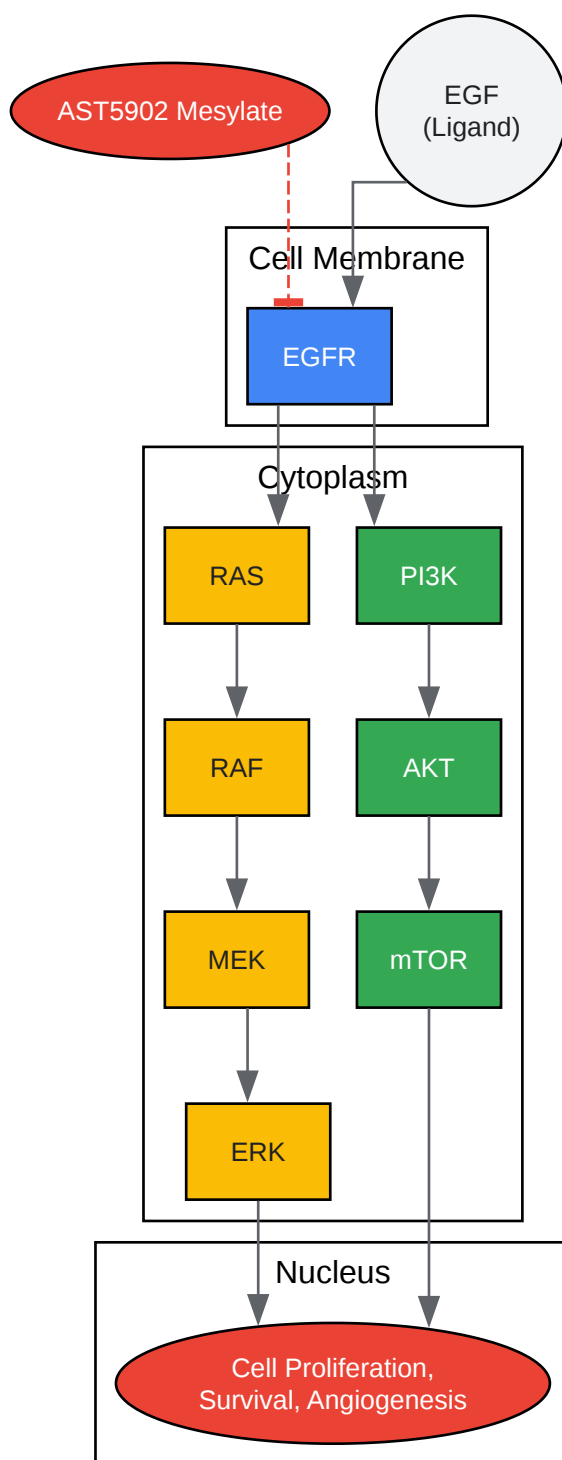
Experimental Protocols

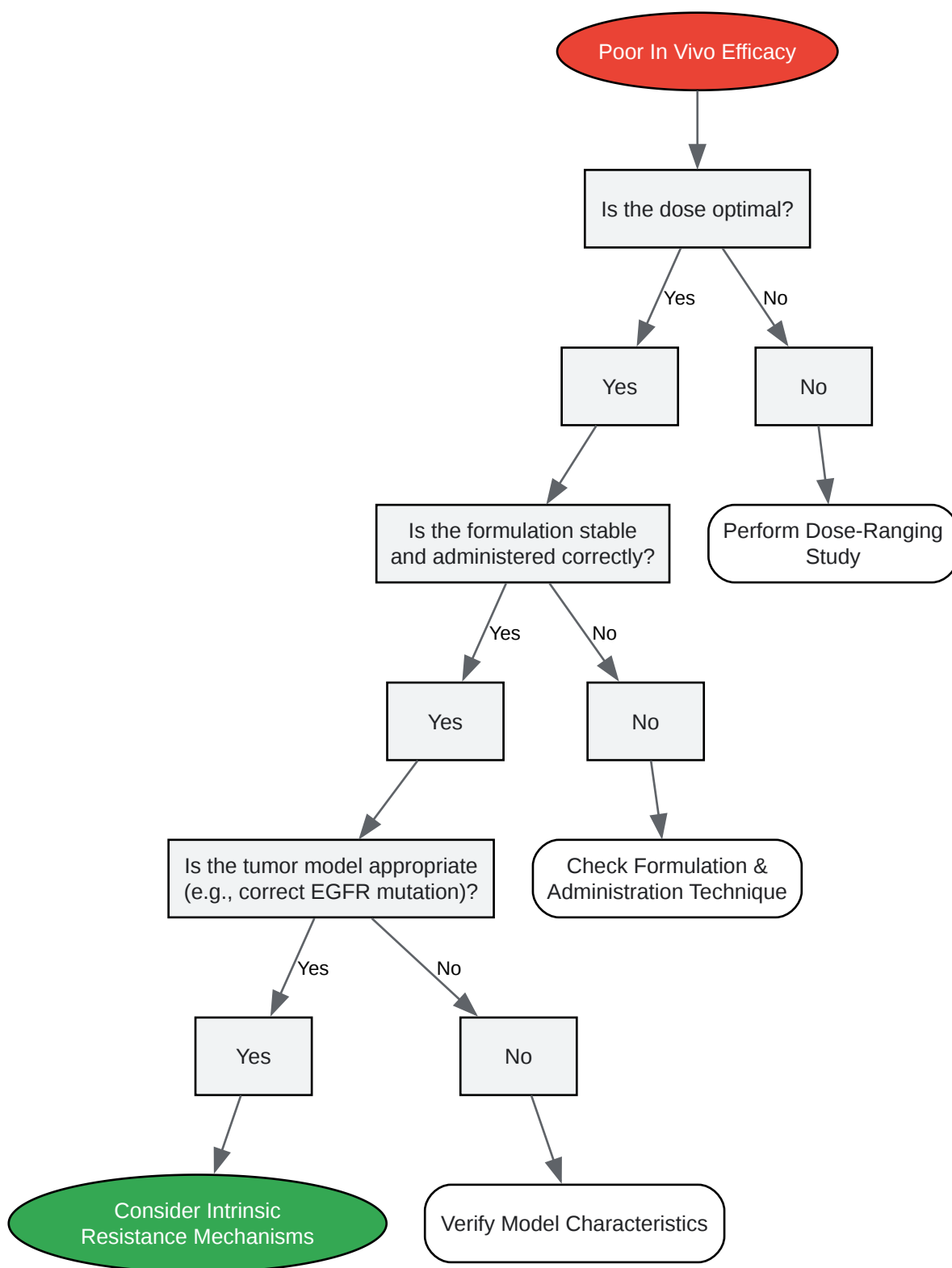
Protocol: In Vivo Efficacy Study of Firmonertinib in a NSCLC Xenograft Mouse Model

- Cell Culture and Animal Model:
 - Culture human non-small cell lung cancer (NSCLC) cells with a relevant EGFR mutation (e.g., H1975 with L858R and T790M mutations) in appropriate media.
 - Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
- Tumor Implantation:
 - Harvest cultured cells and resuspend in a sterile solution (e.g., PBS or Matrigel).
 - Subcutaneously inject 5×10^6 cells into the flank of each mouse.
 - Monitor tumor growth regularly using calipers.
- Treatment:
 - When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
 - Prepare firmonertinib formulation (e.g., in 0.5% CMC) and administer daily via oral gavage at the desired dose(s). The control group receives the vehicle only.
- Monitoring and Endpoints:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health daily.
 - The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treatment groups.
- Data Analysis:

- Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Analyze statistical significance using appropriate methods (e.g., t-test or ANOVA).

Visualizations





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References

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